Flavicerebroside B
Description
Flavicerebroside B is a glycosphingolipid characterized by a β-D-galactosyl head group linked to a ceramide backbone. Its structure includes a sphingoid base with a 9-methyl group and two double bonds (4E,8E), coupled to a 2R-hydroxy-3E-octadecenoyl fatty acid chain . The molecular formula is C₄₃H₇₉NO₉, with a molecular weight of 754.09 g/mol and an exact mass of 753.575484 Da . Key physicochemical properties include a high topological polar surface area (TPSA) of 168.94 Ų, 9 hydrogen bond acceptors, 7 donors, and 34 rotatable bonds. These attributes contribute to its low bioavailability score (0.17) and two Lipinski rule violations (molecular weight >500 Da, rotatable bonds >10), limiting its drug-likeness .
Properties
Molecular Formula |
C43H79NO9 |
|---|---|
Molecular Weight |
754.1 g/mol |
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1 |
InChI Key |
QSPMXWIFLDIBGD-QVCLNRSTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Synonyms |
(2S,2'R,3R,3'E,4E,8E)-N-2'-hydroxy-3'-octadecenoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine flavicerebroside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Pharmacokinetic Comparison
*Estimated based on structural similarity to this compound.
Key Observations:
Backbone Complexity : this compound’s sphingoid base and galactose moiety distinguish it from simpler ceramides like Cer(d16:0/16:0) , which lack glycosylation and have shorter acyl chains .
Lipophilicity: Compared to Aspersclerolide B (a non-glycosylated diterpenoid), this compound’s glycosylation increases hydrophilicity, reflected in its higher TPSA .
Bioavailability : this compound’s low bioavailability contrasts sharply with Cer(d16:0/16:0) (score 0.85), likely due to excessive molecular weight and rotatable bonds impairing membrane permeability .
Functional Analogues
Table 2: Functional Comparison with Antimicrobial Sphingolipids
*Inferred from Aspergillus terreus metabolite studies .
Key Observations:
Antifungal Specificity : Unlike Kodaistatin A (targeting chitin synthesis), this compound likely acts via membrane disruption, akin to other cerebrosides .
Therapeutic Potential: this compound’s wound-healing properties (observed in Aspergillus terreus studies) are absent in simpler ceramides, suggesting glycosylation enhances bioactivity .
Pharmacokinetic Limitations
This compound’s high molecular weight (754.09 Da) and 34 rotatable bonds exceed thresholds for oral bioavailability (Lipinski’s rule of five), necessitating alternative delivery strategies (e.g., nanocarriers) for therapeutic use . In contrast, Cer(d16:0/16:0) adheres to Lipinski guidelines and exhibits superior bioavailability, though it lacks glycosylation-dependent bioactivity .
Q & A
Q. What are the optimal extraction and purification protocols for Flavicerebroside B from natural sources?
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign sugar moieties and fatty acid chains. Use high-resolution mass spectrometry (HR-ESI-MS) for molecular formula confirmation. Compare spectral data with literature for known cerebrosides. For ambiguous stereochemistry, employ Marfey’s analysis or enzymatic hydrolysis followed by chiral chromatography .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (cell passage number, serum concentration). Use positive controls (e.g., doxorubicin) and validate via orthogonal assays (apoptosis vs. necrosis markers). Apply false discovery rate (FDR) correction (Benjamini-Hochberg method) to address multiplicity in high-throughput screens . Example Analysis Table :
| Study | Bioassay Model | IC₅₀ (μM) | Statistical Significance (p-value) | Adjusted p-value (FDR) |
|---|---|---|---|---|
| A | MCF-7 cells | 12.3 | 0.003 | 0.015 |
| B | HepG2 cells | 45.6 | 0.12 | 0.24 |
Q. How can in silico modeling complement experimental data in studying this compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like sphingomyelinase or TNF-α. Validate predictions via molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines to identify pathway enrichment (e.g., KEGG analysis) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other compounds?
- Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergy. Design a matrix of dose combinations (e.g., 4×4) and calculate CI values using CompuSyn software. For multi-omics integration, apply LASSO regression to identify key biomarkers linked to synergistic outcomes .
Q. How should researchers address variability in this compound’s stability during in vitro assays?
- Methodological Answer : Pre-test stability in assay media (e.g., DMEM with 10% FBS) via LC-MS at 0, 6, 24h. Use antioxidants (e.g., ascorbic acid) or serum-free conditions if degradation exceeds 20%. Report stability data in supplementary materials to enhance reproducibility .
Data Reporting Standards
Q. What minimal data should be included in publications on this compound’s biological activity?
- Methodological Answer : Provide:
- Exact source organism and extraction yield.
- NMR/HR-MS spectra (deposited in public repositories).
- Dose-response curves with 95% confidence intervals.
- Negative/positive controls for all assays.
Follow the Beilstein Journal’s guidelines for compound characterization .
Conflict Resolution in Literature
Q. How can meta-analysis frameworks be applied to reconcile discrepancies in this compound’s pharmacokinetic properties?
- Methodological Answer : Aggregate data from preclinical studies using PRISMA guidelines. Perform subgroup analysis by administration route (oral vs. intravenous) and species (mice vs. rats). Use random-effects models (RevMan software) to account for heterogeneity. Report I² statistics to quantify variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
